![molecular formula C15H15BrN4O B2575551 1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea CAS No. 2094331-79-8](/img/structure/B2575551.png)
1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea
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Overview
Description
1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea, also known as BPIU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIU is a small molecule that has been shown to have a high affinity for a specific target protein, making it a promising candidate for drug development.
Mechanism of Action
1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea works by binding to a specific target protein, which leads to the inhibition of its activity. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting its activity, this compound can potentially prevent the growth and spread of cancer cells, reduce inflammation, and promote the survival of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and promote the survival of neurons in neurodegenerative diseases. This compound has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea is its high affinity for a specific target protein, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Future Directions
There are several future directions for the study of 1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, more research is needed to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases. Finally, the development of more efficient and cost-effective synthesis methods for this compound could potentially increase its availability for research and drug development purposes.
Synthesis Methods
The synthesis of 1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea involves a multi-step process that starts with the reaction of 5-bromopyrazine-2-carboxylic acid with thionyl chloride to form 5-bromopyrazine-2-carbonyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-inden-5-amine to form the corresponding amide. Finally, the amide is treated with isocyanate to form this compound.
Scientific Research Applications
1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for a specific target protein, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been investigated as a potential treatment for cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-14-9-17-13(7-18-14)8-19-15(21)20-12-5-4-10-2-1-3-11(10)6-12/h4-7,9H,1-3,8H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKFJJZRDNUIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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